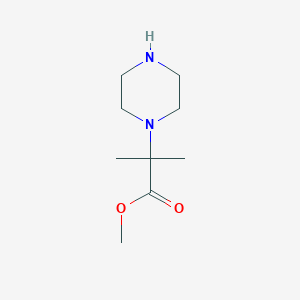

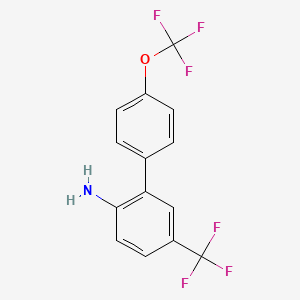

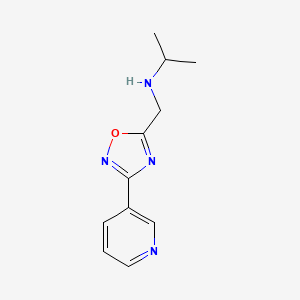

![molecular formula C8H14N2O4 B1443445 {[2-(Propylcarbamoyl)ethyl]carbamoyl}formic acid CAS No. 1248664-13-2](/img/structure/B1443445.png)

{[2-(Propylcarbamoyl)ethyl]carbamoyl}formic acid

Vue d'ensemble

Description

{[2-(Propylcarbamoyl)ethyl]carbamoyl}formic acid, also known as PECFA, is a synthetic organic acid that has been used in a variety of scientific research applications. It is a derivative of formic acid, which is a naturally occurring compound found in many plants and animals. PECFA is highly soluble in water and has a low melting point, making it an ideal compound for laboratory experiments. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Applications De Recherche Scientifique

Pharmaceutical Excipients Analysis :

- Formic acid and its esters, including {[2-(Propylcarbamoyl)ethyl]carbamoyl}formic acid, are often present in pharmaceutical excipients as trace impurities. These impurities can react with amino and/or hydroxyl groups in drugs, potentially forming significant levels of degradants. A gas chromatography/mass spectrometry method was developed for rapid screening of these trace amounts in pharmaceutical excipients (del Barrio et al., 2006).

Catalysis in Organic Synthesis :

- 2-(Sulfooxy)propane-1,2,3-tricarboxylic acid, a compound related to formic acid, has been used as a novel and green catalyst for the formylation of alcohols and amines with ethyl formate under neat conditions (Ghorbani‐Choghamarani & Akbaripanah, 2012).

Crystal Structure Analysis in Pharmacology :

- The structural characterization of 2-amino-2-oxoacetic acid, a compound related to {[2-(Propylcarbamoyl)ethyl]carbamoyl}formic acid, has been crucial in understanding its role as an inhibitor of lactic dehydrogenase, significant for its anticancer activity and potential in treating type 2 diabetes (Delgado et al., 2019).

Chemical Hydrogen Storage :

- Formic acid has been explored as a renewable chemical hydrogen storage system, with applications in portable devices, vehicles, and other energy-related applications. Its production from atmospheric CO2 may also aid in reducing global warming (Singh et al., 2016).

Development of Fluorescent Sensors :

- A nanofilm-based fluorescent sensor for formic acid vapor detection was developed, demonstrating wide response range, fast response speed, and high sensitivity. This sensor can be used in applications related to corrosion and injury prevention from formic acid (Wu et al., 2021).

Analysis in Food Science :

- Formic acid is used in the food industry as well, and its accurate determination is essential for qualified uses and for avoiding potential hazards. A gas chromatographic method for the determination of formic acid content in various food items and drug substances has been developed (Takale et al., 2021).

Catalytic Decomposition for Hydrogen Production :

- Recent studies have focused on the decomposition of formic acid for hydrogen production. Various catalysts, both homogeneous and heterogeneous, have been explored for this purpose, highlighting the potential of formic acid as a material for hydrogen storage (Wang et al., 2018).

Propriétés

IUPAC Name |

2-oxo-2-[[3-oxo-3-(propylamino)propyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O4/c1-2-4-9-6(11)3-5-10-7(12)8(13)14/h2-5H2,1H3,(H,9,11)(H,10,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKEVONKNAYDHCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CCNC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{[2-(Propylcarbamoyl)ethyl]carbamoyl}formic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

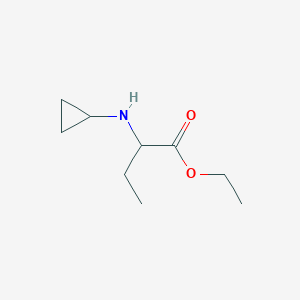

![tert-Butyl 2-methoxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1443362.png)

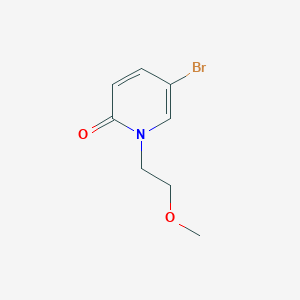

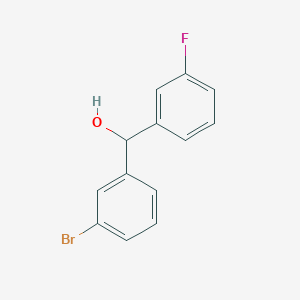

![2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol](/img/structure/B1443374.png)

![[4-(2,2-Difluoroethoxy)benzyl]isopropylamine](/img/structure/B1443383.png)